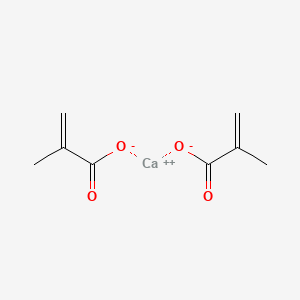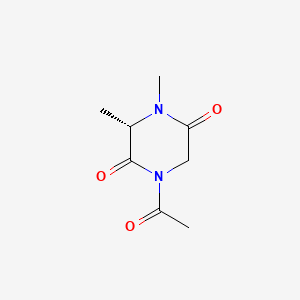
(3S)-1-Acetyl-3,4-dimethylpiperazine-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S)-1-Acetyl-3,4-dimethylpiperazine-2,5-dione is a chemical compound with a unique structure that includes a piperazine ring substituted with acetyl and methyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-1-Acetyl-3,4-dimethylpiperazine-2,5-dione typically involves the reaction of piperazine derivatives with acetylating agents under controlled conditions. One common method includes the acetylation of 3,4-dimethylpiperazine using acetic anhydride in the presence of a base such as pyridine. The reaction is carried out at a temperature range of 0-5°C to ensure the selective formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
(3S)-1-Acetyl-3,4-dimethylpiperazine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the acetyl or methyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
科学的研究の応用
(3S)-1-Acetyl-3,4-dimethylpiperazine-2,5-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of (3S)-1-Acetyl-3,4-dimethylpiperazine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl and methyl groups play a crucial role in modulating the compound’s binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function.
類似化合物との比較
Similar Compounds
(3S)-1-Acetyl-3,4-dimethylpiperazine-2,5-dione: shares structural similarities with other piperazine derivatives such as:
Uniqueness
The unique combination of acetyl and methyl groups in this compound imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its stereochemistry also plays a significant role in its reactivity and interactions with biological targets.
特性
分子式 |
C8H12N2O3 |
|---|---|
分子量 |
184.19 g/mol |
IUPAC名 |
(3S)-1-acetyl-3,4-dimethylpiperazine-2,5-dione |
InChI |
InChI=1S/C8H12N2O3/c1-5-8(13)10(6(2)11)4-7(12)9(5)3/h5H,4H2,1-3H3/t5-/m0/s1 |
InChIキー |
FBZCNJRAHYSWIQ-YFKPBYRVSA-N |
異性体SMILES |
C[C@H]1C(=O)N(CC(=O)N1C)C(=O)C |
正規SMILES |
CC1C(=O)N(CC(=O)N1C)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


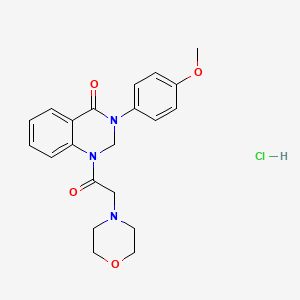

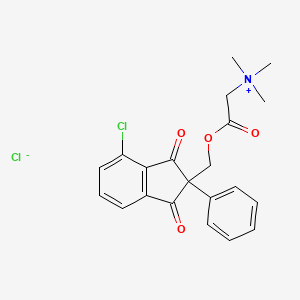
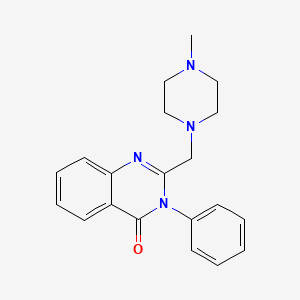
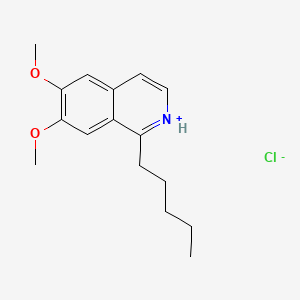
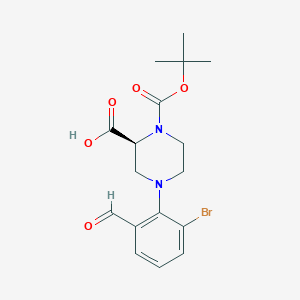

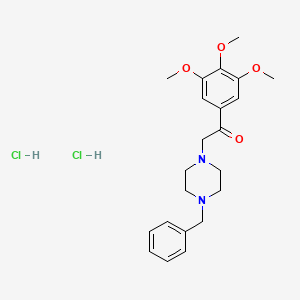
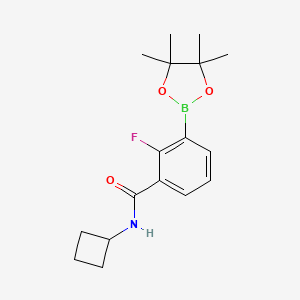
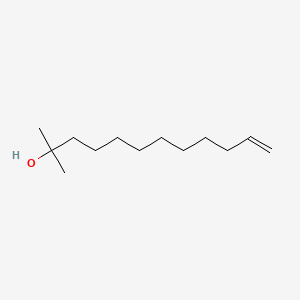
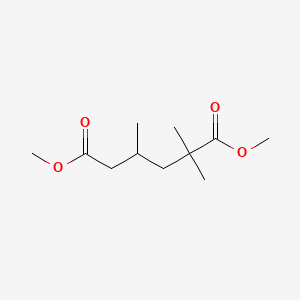
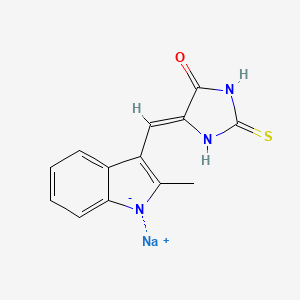
![2-Methyl-7-oxabicyclo[2.2.1]heptane](/img/structure/B13733012.png)
